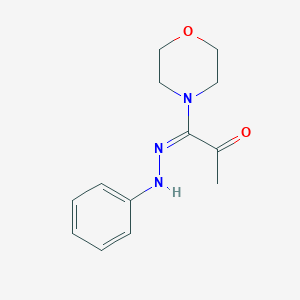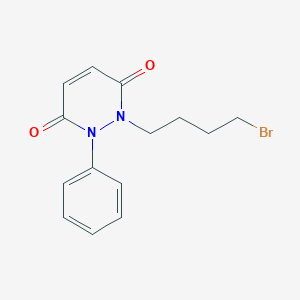
1-(4-morpholinyl)-1-(phenylhydrazono)acetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cambridge ID 5875426 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often used in research and industrial applications, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cambridge ID 5875426 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes may include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent].
Step 3: Final purification and isolation of Cambridge ID 5875426.
Industrial Production Methods
In an industrial setting, the production of Cambridge ID 5875426 may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include:
Bulk synthesis: Using large reactors to handle significant quantities of starting materials.
Purification: Employing techniques such as crystallization, distillation, or chromatography.
Quality control: Ensuring the final product meets industry standards through rigorous testing.
化学反应分析
Types of Reactions
Cambridge ID 5875426 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Replacement of specific functional groups with others under [specific conditions].
Common Reagents and Conditions
Oxidizing agents: [Examples of oxidizing agents] under [specific conditions].
Reducing agents: [Examples of reducing agents] under [specific conditions].
Substitution reagents: [Examples of substitution reagents] under [specific conditions].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of [specific oxidized product].
Reduction: Formation of [specific reduced product].
Substitution: Formation of [specific substituted product].
科学研究应用
Cambridge ID 5875426 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its effects on biological systems, including potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
作用机制
The mechanism by which Cambridge ID 5875426 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular targets: Binding to [specific proteins or enzymes].
Pathways involved: Modulation of [specific biochemical pathways], leading to [specific effects].
属性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29g/mol |
IUPAC 名称 |
(1E)-1-morpholin-4-yl-1-(phenylhydrazinylidene)propan-2-one |
InChI |
InChI=1S/C13H17N3O2/c1-11(17)13(16-7-9-18-10-8-16)15-14-12-5-3-2-4-6-12/h2-6,14H,7-10H2,1H3/b15-13+ |
InChI 键 |
GHDJXVBWCCHMGU-FYWRMAATSA-N |
手性 SMILES |
CC(=O)/C(=N\NC1=CC=CC=C1)/N2CCOCC2 |
SMILES |
CC(=O)C(=NNC1=CC=CC=C1)N2CCOCC2 |
规范 SMILES |
CC(=O)C(=NNC1=CC=CC=C1)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyano-2-[(2,4,6-trichlorophenyl)hydrazono]acetohydrazide](/img/structure/B386027.png)
![2-Cyano-2-[(2,6-dichlorophenyl)hydrazono]acetohydrazide](/img/structure/B386029.png)
![Ethyl chloro[(2-chlorophenyl)hydrazono]acetate](/img/structure/B386031.png)
![3-(4-Chlorophenyl)-2-[(3-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386032.png)
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386033.png)


![Ethyl chloro[(3-methylphenyl)hydrazono]acetate](/img/structure/B386037.png)

![3-(4-Chlorophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386039.png)
![2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B386040.png)
![3-(4-Chlorophenyl)-3-oxo-2-[(2,4,6-trichlorophenyl)hydrazono]propanenitrile](/img/structure/B386042.png)
![3-(4-chlorophenyl)-4-[(2-chlorophenyl)diazenyl]-1H-pyrazol-5-ylamine](/img/structure/B386045.png)
![2-[(3-Chloro-2-methylphenyl)hydrazono]-3-oxo-3-phenylpropanenitrile](/img/structure/B386050.png)
